molecular formula C21H19ClFN5O B2796089 5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415564-46-2

5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No. B2796089
CAS RN: 2415564-46-2
M. Wt: 411.87
InChI Key: PDPCTCSORUJTES-UHFFFAOYSA-N
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Description

The compound “5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features . It includes a quinazolinone moiety (a type of nitrogen-containing bicyclic compound), a piperidine ring (a type of cyclic amine), and a pyridine ring (a type of aromatic heterocycle). The molecule also contains several substituents, including a chlorine atom, a fluorine atom, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone moiety is a bicyclic structure with a nitrogen atom in each ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered aromatic ring with two nitrogen atoms . The chlorine and fluorine atoms are halogen substituents, which are often involved in forming key interactions in biological systems .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The halogen atoms could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group and the halogen atoms could increase its polarity, affecting its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized for various purposes, including the study of their chemical properties and potential applications in different fields. For example, derivatives of similar structural frameworks have been synthesized and characterized for their potential applications in microbial screening due to their notable action against tested microbes (Goswami et al., 2022). Additionally, the synthesis of new series of pyridine and fused pyridine derivatives explores the diverse chemical reactivity and potential utility of such compounds (Al-Issa, 2012).

Crystal Structure Analysis

Studies on the crystal structure of compounds structurally related to adoprazine, which share a similar chemical backbone, have provided insights into their potential applications in material science and drug design through the analysis of their crystal packing and hydrogen bonding patterns (Ullah & Altaf, 2014).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of derivatives closely related to the chemical structure has demonstrated their potential utility in developing new antimicrobial agents. Such studies have synthesized novel derivatives and assessed their efficacy against various bacterial and fungal strains, indicating notable antimicrobial properties (Singh et al., 2010).

Potential in Drug Discovery

The exploration of novel derivatives of pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors suggests the relevance of such compounds in drug discovery, particularly in the development of new treatments for depression and other neurological disorders (Vacher et al., 1999).

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. For example, it could be interesting to explore its biological activity, given the known activities of related quinazolinone compounds . It could also be worthwhile to investigate its physical and chemical properties in more detail, as this could inform its potential uses .

properties

IUPAC Name

5-chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O/c1-13-26-19-9-16(23)2-3-17(19)21(29)28(13)12-14-4-6-27(7-5-14)20-18(22)8-15(10-24)11-25-20/h2-3,8-9,11,14H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPCTCSORUJTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-{4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile

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